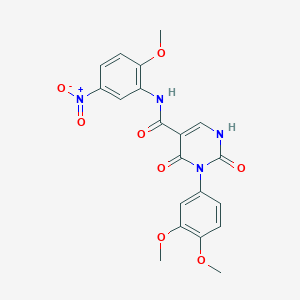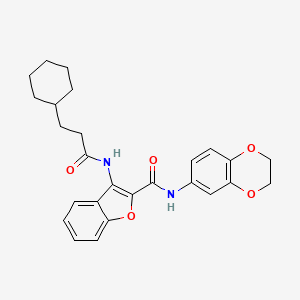
1-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(3-Chloro-4-methylphenyl)urea” is a related compound . It has a molecular formula of C8H9ClN2O and a molecular weight of 184.62 .
Synthesis Analysis
A new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-4-methylphenyl)urea” has a molecular formula of C8H9ClN2O . The average mass is 184.623 Da and the monoisotopic mass is 184.040344 Da .
Chemical Reactions Analysis
Isocyanates and thioisocyanates, such as 3-CHLORO-4-METHYLPHENYL ISOCYANATE, are incompatible with many classes of compounds, reacting exothermically to release toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .
Physical And Chemical Properties Analysis
The compound “1-(3-Chloro-4-methylphenyl)urea” has a molecular formula of C8H9ClN2O . The average mass is 184.623 Da and the monoisotopic mass is 184.040344 Da .
安全和危害
作用机制
Target of Action
A similar compound, 1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone (referred to as bv-207), has been found to interfere appreciably with photosynthesis .
Mode of Action
The compound’s interaction with its targets results in significant changes in the biochemical processes of the organism. For instance, BV-207 almost completely inhibited the fixation of labeled carbon dioxide by leaf disks of various plants at a concentration of 10-4 M . This suggests that the compound might inhibit key enzymes involved in the photosynthesis process.
Biochemical Pathways
The compound affects the photosynthesis pathway, a crucial process for plant growth and survival. By inhibiting the fixation of carbon dioxide, the compound disrupts the Calvin cycle, a key component of photosynthesis. This disruption can lead to a decrease in the production of glucose and other organic compounds that are essential for the plant’s growth and development .
Result of Action
The result of the compound’s action is a significant disruption of the photosynthesis process, leading to a decrease in the plant’s ability to produce essential organic compounds. This could potentially lead to stunted growth or even death of the plant .
Action Environment
Environmental factors can greatly influence the compound’s action, efficacy, and stability. For instance, light conditions have been found to influence the toxicity of BV-207, with the compound being more toxic when plants received light after application of the herbicide, compared with those held in the dark . This suggests that the compound’s action might be influenced by factors such as light intensity and duration.
属性
IUPAC Name |
4-(3-chloro-4-methylphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-2-3-8(6-9(7)12)14-5-4-13-10(15)11(14)16/h2-6H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHXEKHYAXUYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CNC(=O)C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-phenylprop-2-enamide](/img/structure/B6488767.png)
![3-(2-chlorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6488786.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide](/img/structure/B6488792.png)

![1-(4-chloro-2-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6488802.png)
![6-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide](/img/structure/B6488807.png)
![2-{2,4-dioxo-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B6488812.png)
![7-cyclopentyl-1,3-dimethyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6488814.png)

![8-(3-chloro-2-methylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488829.png)
![ethyl 1-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B6488836.png)

![4-(2-fluorophenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6488858.png)
![4-(4-fluorophenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6488860.png)
